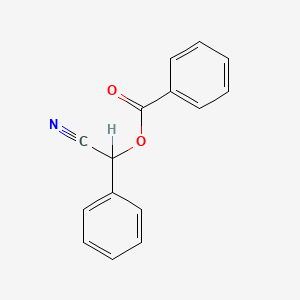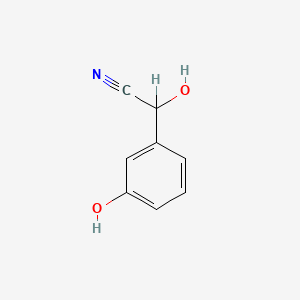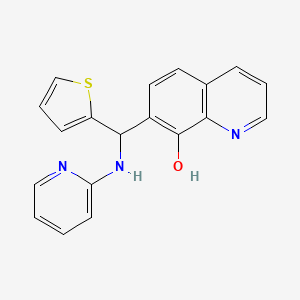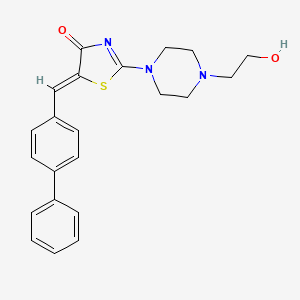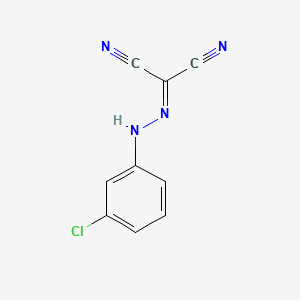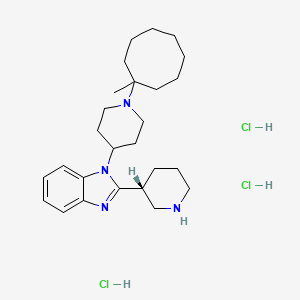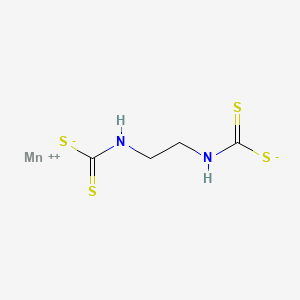
锰乃浦
描述
Maneb is a fungicide and a polymeric complex of manganese with the ethylene bis(dithiocarbamate) anionic ligand . It is a yellow to brown colored crystalline solid .
Synthesis Analysis
Maneb can be synthesized reproducibly in pure form using various analytical techniques including X-ray diffraction, X-ray absorption spectroscopy, and electron diffraction .Molecular Structure Analysis
Maneb has a chemical formula of C4H6MnN2S4 . It is a polymeric complex of manganese with the ethylene bis(dithiocarbamate) anionic ligand .Chemical Reactions Analysis
Maneb is highly flammable and soluble in water. It is likely to generate heat spontaneously, especially when wet. The heat may be sufficient to ignite the material. Thio and dithiocarbamates slowly decompose in aqueous solution to form carbon disulfide and methylamine or other amines .Physical and Chemical Properties Analysis
Maneb is a yellow to brown colored crystalline solid with a density of 1.92 g/cm3. It has a melting point of 192 to 204 °C (378 to 399 °F; 465 to 477 K) and decomposes at this temperature. Its solubility in water is 160 mg/L .科学研究应用
环境影响和神经退行性疾病
涉及锰乃浦的一个重要研究领域是其对可能影响帕金森病 (PD) 和阿尔茨海默病 (AD) 等神经退行性疾病发展的环境因素的贡献。一项研究强调了这样一个假设,即包括锰乃浦在内的环境暴露在早期可能在神经退化的病因中起关键作用。具体来说,锰乃浦与百草枯等其他化学物质已通过实验与 PD 联系起来,观察到百草枯与锰乃浦之间的相互作用表明在 PD 发生风险中存在联合效应。这项研究强调了了解神经退行性疾病的环境起源的重要性,并提倡进行前瞻性研究以探索新的环境原因和相关的基因-环境相互作用 (Landrigan 等人,2005)。
技术和移动自组网 (MANET)
在技术领域,锰乃浦的首字母缩写词 MANET(移动自组网)表示与化学物质无关的完全不同的应用领域。一篇关于移动自组网路由协议的综述论文讨论了由于自组网的无基础设施和动态特性,人们对自组网的研究兴趣的增长,这需要新的网络策略来实现高效通信。本文概述了为自组网开发的各种路由协议,提供了对在这些网络中实现有效端到端通信所提出的挑战和解决方案的见解 (Abolhasan 等人,2004)。
作用机制
Target of Action
Maneb is a manganese(II)-containing fungicide that is widely applied in many parts of the world . It primarily targets the sulfhydryl groups of amino acids and enzymes within fungal cells . This interaction disrupts various cellular processes, leading to the death of the fungus. Moreover, there is evidence suggesting that Maneb may also interact with the macrophage antigen complex-1 (Mac1) in microglial cells, which is believed to play a role in neuroinflammation .
Mode of Action
Maneb reacts with and inactivates the sulfhydryl groups of amino acids and enzymes within fungal cells . This interaction results in the disruption of lipid metabolism, respiration, and the production of adenosine triphosphate (ATP), leading to cell death . In the context of neurotoxicity, Maneb exposure has been associated with a decrease in neuronal precursors and proliferating cells, suggesting an interaction with neurogenesis-related genes .
Biochemical Pathways
Maneb’s interaction with its targets affects several biochemical pathways. For instance, it disrupts lipid metabolism and respiration, leading to a decrease in ATP production . In addition, exposure to Maneb has been associated with alterations in the neurotransmitter system, including the phenylalanine and tryptophan metabolism pathways, dopaminergic synapse, synaptic vesicle cycle, mitochondrial dysfunction, and oxidative stress .
Pharmacokinetics (ADME Properties)
It is known that maneb is a surface-acting crop protection product, which has to be applied repeatedly to the plant . It is used to prevent fungal diseases but has no curative properties if a plant is infected . More research is needed to fully understand the ADME properties of Maneb.
Result of Action
Exposure to Maneb can lead to various molecular and cellular effects. In vitro studies have shown that Maneb exposure reduces cell viability and triggers neuronal apoptosis . It also induces mitochondrial dysfunction and generates reactive oxidative species (ROS) in a dose-dependent manner . In vivo studies have shown that Maneb exposure can lead to cardiotoxicity, as indicated by an increase in malondialdehyde, hydrogen peroxide, and protein carbonyl levels, and an alteration of the antioxidant defense system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Maneb. For instance, concurrent exposure to Maneb and another pesticide, Paraquat, in rural workers increases the risk for Parkinson’s disease (PD), and exposure of adult mice to Maneb and Paraquat results in dopamine fiber loss and decreased locomotor activity . This suggests that the environment in which Maneb is used can influence its toxicity and effectiveness.
安全和危害
生化分析
Biochemical Properties
Maneb interacts with several enzymes and proteins, causing significant biochemical changes. For instance, exposure to Maneb has been shown to cause an increase in malondialdehyde, hydrogen peroxide, and protein carbonyl levels, indicating oxidative stress . It also alters the antioxidant defense system, affecting enzymes such as catalase, glutathione peroxidase, superoxide dismutase, and biomolecules like glutathione, and vitamin C .
Cellular Effects
Maneb has profound effects on various types of cells and cellular processes. It influences cell function by causing nucleic acids degradation, testifying its genotoxicity . Biochemical markers in plasma showed a decrease in total protein and an increase in aspartate, alanine amino transferases and bilirubin levels in all treatment groups .
Molecular Mechanism
The molecular mechanism of Maneb’s action involves its interaction with biomolecules and enzymes, leading to changes in gene expression and enzyme activity. For instance, it causes an increase in malondialdehyde, hydrogen peroxide, and protein carbonyl levels, indicating oxidative stress .
Temporal Effects in Laboratory Settings
The effects of Maneb change over time in laboratory settings. For instance, exposure to Maneb causes an increase in oxidative stress markers, indicating its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Maneb vary with different dosages in animal models. For instance, exposure to Maneb at a dose of 30 mg/kg BW caused cardiotoxicity in mice .
Metabolic Pathways
Maneb is involved in several metabolic pathways. It interacts with enzymes such as catalase, glutathione peroxidase, superoxide dismutase, and biomolecules like glutathione, and vitamin C, affecting their function and leading to changes in metabolic flux or metabolite levels .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Maneb involves the reaction of manganese carbonate with ethylene bisdithiocarbamate in the presence of sodium hydroxide.", "Starting Materials": [ "Manganese carbonate", "Ethylene bisdithiocarbamate", "Sodium hydroxide" ], "Reaction": [ "Dissolve manganese carbonate in water", "Add sodium hydroxide to the solution and stir", "Add ethylene bisdithiocarbamate to the solution and stir", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry" ] } | |
CAS 编号 |
12427-38-2 |
分子式 |
C4H6MnN2S4 |
分子量 |
265.3 g/mol |
IUPAC 名称 |
manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.Mn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |
InChI 键 |
YKSNLCVSTHTHJA-UHFFFAOYSA-L |
手性 SMILES |
C(CN=C(S)[S-])N=C(S)[S-].[Mn+2] |
杂质 |
Many commercial ethylenebisdithiocarbamate samples, including Maneb, contain ethylenethiourea ... The initial ethylenethiourea content in specific formulations of 'Maneb, 80%' varied between 0.05 and 1.26%; after 39 days of storage ethylenethiourea levels varied between 0.58 and 14.54%. |
SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Mn+2] |
规范 SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Mn+2] |
外观 |
Solid powder |
颜色/形态 |
Yellow powder; crystals from alcohol Brown powde |
密度 |
1.92 at 25 °C/4 °C 1.92 g/cm³ Relative density (water = 1): 1.92 |
闪点 |
138 °C o.c. |
熔点 |
200 °C (decomposes) 392°F |
| 12427-38-2 | |
物理描述 |
Maneb is a yellow powder or crystalline solid. It is denser than water. Contact may irritate skin, eyes and mucous membranes. It may be toxic by ingestion. Likely to generate heat spontaneously upon exposure to air or water. May be sufficient to ignite the material. Maneb is used as a fungicide. Formulations of Maneb include mixing it with many other chemicals such as sulfur, zinc oxide and others to desensitize it. This is done to make it easer for application. YELLOW POWDER OR CRYSTALS. GREYISH-YELLOW POWDER. Yellow powder or crystalline solid. |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Stable under ordinary storage conditions but decomposes more or less rapidly when exposed to moisture or to acids. In presence of moisture decomposition proceeds as in nabam with formation of polymeric ethylene thiuram monosulfide. ... The biological activity of the product remains practically unvaried for 2 yr under environmental conditions, provided the product is stored in its unopened & undamaged original containers, in shaded & possible well-aired places. Maneb is unstable to moisture and is hydrolyzed by acids and hot water. It decomposes at about 100 °C and may spontaneously decompose vigorously when stored in bulk. Stable to light. Decomposes on prolonged exposure to air or moisture. |
溶解度 |
Soluble in chloroform, pyridine Practically insoluble in common organic solvents. Soluble in chelating agents (e.g. sodium salts of ethylenediaminetetraacetic acid) with the formation of complexes. In water, 6.0 mg/L at 25 °C Solubility in water: very poor Solubility in water: none |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Maneb; CR 3029; CR-3029; CR3029; F 10; F-10; F10; Farmaneb; Rhodianebe; Sopranebe; Tubothane; |
蒸汽密度 |
1.92 |
蒸汽压力 |
7.5X10-8 mm Hg at 25 °C Vapor pressure at 20 °C: negligible 7.5x10-8 mmHg |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




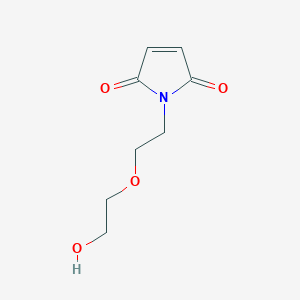

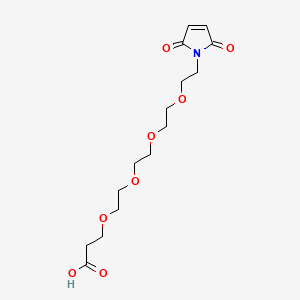
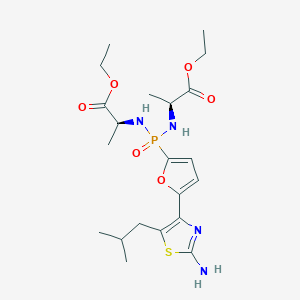
![1-(3,4-Dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1675946.png)
